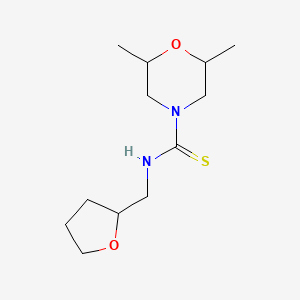![molecular formula C19H22N2O3S B4119251 N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4119251.png)
N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea
説明
N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is a compound with potential applications in scientific research. This compound is also known as 25I-NBOMe and is a derivative of the phenethylamine family of drugs. It has been found to have hallucinogenic properties and is often used recreationally. However,
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is not fully understood. However, it is known to bind to the 5-HT2A receptor and activate it. This activation leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The compound is also known to have an effect on the prefrontal cortex, which is involved in decision making, working memory, and attention.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound has been found to have a long half-life, which allows it to remain active in the body for an extended period of time.
実験室実験の利点と制限
The advantages of using N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea in lab experiments are its hallucinogenic properties and its affinity for the 5-HT2A receptor. This makes it a useful tool for studying the effects of hallucinogens on the brain and the role of the 5-HT2A receptor in psychiatric disorders. However, the limitations of using this compound are its potential for abuse and its side effects, which can include hallucinations, paranoia, and anxiety.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea. One direction is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders. Another direction is the study of the long-term effects of hallucinogens on the brain and their potential for therapeutic use. Additionally, research could focus on the development of safer and more effective hallucinogens for use in clinical settings.
Conclusion
In conclusion, this compound is a compound with potential applications in scientific research. Its hallucinogenic properties and affinity for the 5-HT2A receptor make it a useful tool for studying the effects of hallucinogens on the brain and the role of the 5-HT2A receptor in psychiatric disorders. However, its potential for abuse and side effects must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential for therapeutic use.
科学的研究の応用
N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has potential applications in scientific research. It has been found to have hallucinogenic properties and can be used to study the effects of hallucinogens on the brain. The compound has also been found to have affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is a target for a variety of drugs used to treat psychiatric disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-12(17-11-16(23-3)8-9-18(17)24-4)20-19(25)21-15-7-5-6-14(10-15)13(2)22/h5-12H,1-4H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODXWZBPMOLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=S)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4119172.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4119176.png)

![2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119202.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119210.png)
![N,N-dimethyl-4-oxo-4-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide](/img/structure/B4119231.png)


![N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]leucine](/img/structure/B4119244.png)
![N~2~-cyclohexyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4119255.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4119256.png)
![N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119265.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119273.png)
![3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4119276.png)